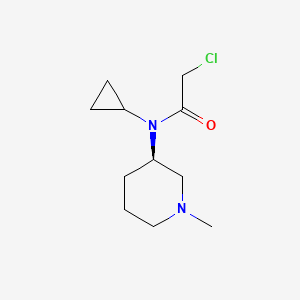
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is an organic compound characterized by its chlorine atom, cyclopropyl group, and methyl-piperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves the following steps:
Starting materials: : Chlorine-substituted acetic acid derivatives and N-cyclopropyl-piperidine intermediates.
Reaction conditions: : Acidic or basic environments with controlled temperatures to facilitate specific reaction pathways.
Industrial Production Methods
In an industrial setting, the production involves large-scale reactions in continuous flow reactors, where temperature, pressure, and catalyst concentrations are meticulously regulated to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions forming sulfoxides and sulfones.
Reduction: : Can be reduced to amines using hydrogenation or hydride transfer reagents.
Substitution: : Halide group can be substituted with other nucleophiles (e.g., hydroxyl, alkoxy groups).
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reducing agents like lithium aluminium hydride or palladium on carbon.
Substitution: : Use of nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: : Formation of more polar oxidized derivatives.
Reduction: : Generation of corresponding amines.
Substitution: : Formation of new derivatives based on the substituted group.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide has a wide array of scientific research applications:
Chemistry: : Used as an intermediate for synthesizing complex organic molecules.
Biology: : Studied for its interactions with biological receptors and enzymes.
Medicine: : Potential precursor for pharmaceutical compounds, especially in the treatment of neurological disorders.
Industry: : Utilized in the synthesis of materials with specific properties (e.g., polymers, resins).
Mecanismo De Acción
The mechanism of action involves the compound interacting with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biochemical pathways being modulated.
Comparación Con Compuestos Similares
2-Chloro-N-cyclopropylacetamide
1-Methylpiperidine-3-carboxylic acid
Cyclopropylamine derivatives
This compound's unique structure provides distinct advantages in its reactivity and application potential in various fields.
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(8-13)14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOOJYVEWZIHON-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N(C2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
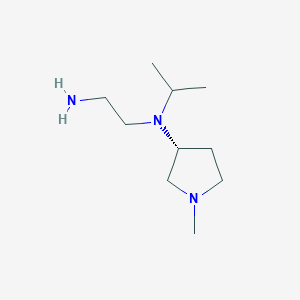
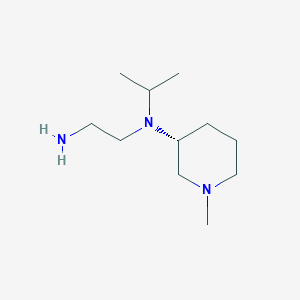
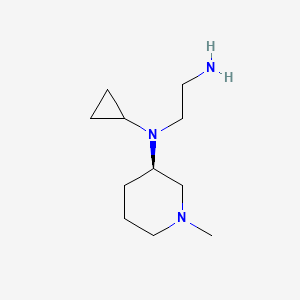
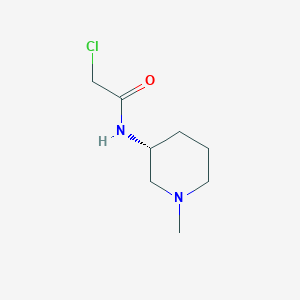
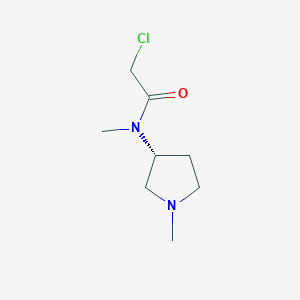
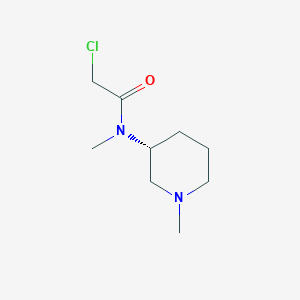
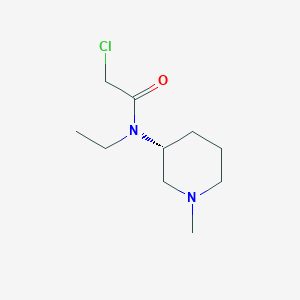
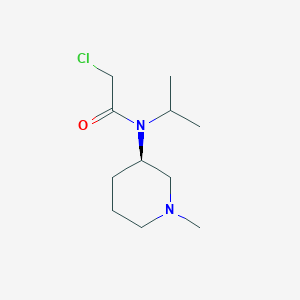
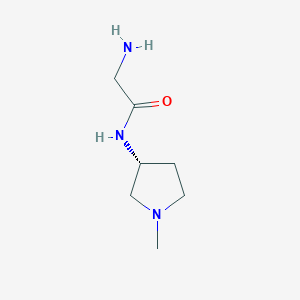
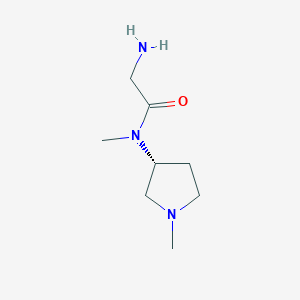
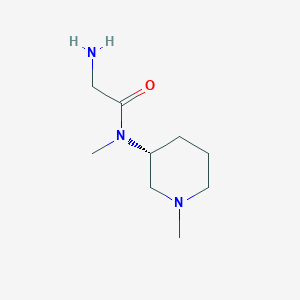
![[Ethyl-(1-methyl-piperidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7986640.png)
![[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7986645.png)
![Ethyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7986646.png)
